Product packaging for Methyl 2-hydroxy-3-phenylprop-2-enoate(Cat. No.:CAS No. 80540-55-2)

Methyl 2-hydroxy-3-phenylprop-2-enoate

Cat. No.: B14411455
CAS No.: 80540-55-2
M. Wt: 178.18 g/mol
InChI Key: KIHSYCSFCHJUQR-UHFFFAOYSA-N
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Description

Significance and Academic Context of α-Hydroxy-α,β-unsaturated Esters

The broader family of α,β-unsaturated esters are recognized as valuable intermediates in organic chemistry. fiveable.me Their chemical reactivity is defined by a conjugated π-system that includes the carbon-carbon double bond and the carbonyl group of the ester. This conjugation makes the β-carbon susceptible to nucleophilic attack and allows for a range of chemical transformations. fiveable.me The electron-withdrawing nature of the carbonyl group further enhances this reactivity. fiveable.me

The addition of a hydroxyl group at the α-position, as seen in Methyl 2-hydroxy-3-phenylprop-2-enoate, introduces another layer of functionality. This creates a densely functionalized molecule that can serve as a precursor for the synthesis of more complex molecular architectures. The presence of the hydroxyl and ester groups allows for further derivatization, while the unsaturated bond provides a site for various addition reactions.

The significance of such densely functionalized molecules is highlighted by the extensive research into related structural isomers, such as the products of the Morita–Baylis–Hillman (MBH) reaction. The MBH reaction is a well-established carbon-carbon bond-forming reaction that couples activated alkenes with aldehydes to produce highly functionalized molecules, typically β-hydroxy-α-methylene carbonyl compounds. d-nb.infowikipedia.org These products are valued as versatile building blocks in synthesis, underscoring the general academic interest in scaffolds that combine hydroxyl, ester, and alkene functionalities in a compact arrangement. d-nb.info

Retrosynthetic Analysis Perspectives Applied to this compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the desired final product, or target molecule, to simpler, commercially available starting materials. amazonaws.com This process involves breaking down the target molecule into precursor structures by disconnecting key bonds, which correspond to known and reliable chemical reactions in the forward (synthetic) direction. amazonaws.com

For a target molecule like this compound, the most logical retrosynthetic strategy involves an aldol-type disconnection. This approach is common for α,β-unsaturated carbonyl compounds, where the analysis often proceeds through a β-hydroxy carbonyl intermediate. amazonaws.comyoutube.com

The retrosynthetic pathway can be envisioned in two main steps:

Functional Group Interconversion (FGI): The first step involves a conceptual disconnection of the α,β-double bond. This is viewed as the reverse of a dehydration (elimination of water) reaction. This FGI step leads to a precursor molecule, Methyl 2-oxo-3-hydroxy-3-phenylpropanoate , which is a β-hydroxy-α-keto ester. youtube.com

Carbon-Carbon Bond Disconnection: The second step breaks the Cα–Cβ bond in the β-hydroxy-α-keto ester intermediate. This disconnection is characteristic of a retro-aldol reaction. amazonaws.comyoutube.com This step reveals the two primary starting materials required for the synthesis.

This analysis identifies Benzaldehyde (B42025) and the enolate of Methyl pyruvate (B1213749) as the logical precursors. In the forward synthesis, the enolate of methyl pyruvate would act as the nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This would be followed by an elimination of water from the β-hydroxy-α-keto ester intermediate to form the α,β-double bond, yielding the final target molecule.

Table 1: Retrosynthetic Analysis of this compound

StepDescriptionStructurePrecursor(s)
TargetThis compoundC6H5-CH=C(OH)-COOCH3-
1 (FGI)Retro-Dehydrationβ-Hydroxy-α-keto ester intermediateMethyl 2-oxo-3-hydroxy-3-phenylpropanoate
2 (C-C Disconnection)Retro-Aldol CondensationStarting MaterialsBenzaldehyde and Methyl pyruvate

Table of Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B14411455 Methyl 2-hydroxy-3-phenylprop-2-enoate CAS No. 80540-55-2

Properties

CAS No.

80540-55-2

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

methyl 2-hydroxy-3-phenylprop-2-enoate

InChI

InChI=1S/C10H10O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-7,11H,1H3

InChI Key

KIHSYCSFCHJUQR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)O

Origin of Product

United States

Synthetic Methodologies for Methyl 2 Hydroxy 3 Phenylprop 2 Enoate

Direct Synthetic Routes and Reaction Pathways

Direct synthesis of Methyl 2-hydroxy-3-phenylprop-2-enoate and related α-hydroxy esters can be achieved through several chemical pathways, including the reduction of α-ketoesters and condensation reactions followed by esterification.

Reduction of Aromatic α-Ketoesters for α-Hydroxy Ester Formation

The reduction of aromatic α-ketoesters is a common and effective method for producing α-hydroxy esters. This transformation can be accomplished using various reducing agents and catalytic systems. For instance, baker's yeast (Saccharomyces cerevisiae) has been successfully employed to reduce a series of alkyl esters derived from benzoylformate. acs.orgnih.gov Studies have shown that both the yield and enantioselectivity of these reductions are often maximized when methyl esters are used, typically resulting in the formation of the (R)-alcohols. acs.orgnih.gov

Chemical methods, such as catalytic hydrogenation, are also widely used. Chiral trialkylboranes have been reported to effectively catalyze the hydrogenation of different carbonyl functionalities, converting various alkyl 2-oxopropanoates into their corresponding (S)-enantiomers with notable enantiomeric excess. abap.co.in

Condensation and Esterification Approaches

Condensation reactions provide another viable route to the synthesis of related structures. For example, a non-symmetric aromatic β-diketone enol, methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate, has been synthesized under mild conditions. nih.govresearchgate.net This process involves the MgBr₂·Et₂O-assisted acylation of acetophenone (B1666503) with the methyl ester of isophthalic acid benzotriazole (B28993) amide in the presence of N,N-Diisopropylethylamine. nih.govresearchgate.net While this specific example yields a more complex structure, the underlying Claisen condensation principle can be adapted for the synthesis of simpler α-hydroxy esters through the reaction of an appropriate ketone and ester.

Aldol (B89426) condensation reactions, which involve the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, are also relevant. byjus.com Subsequent dehydration and other functional group manipulations can lead to the desired α-hydroxy ester framework.

Enzymatic and Biocatalytic Synthesis Routes

Enzymatic and biocatalytic methods are increasingly favored for the synthesis of α-hydroxy esters due to their high selectivity and environmentally friendly nature. Whole cells of microorganisms like Candida parapsilosis ATCC 7330 have been utilized for the biocatalytic reduction of alkyl 2-oxopropanoates to produce optically enriched alkyl 2-hydroxypropanoates with good enantiomeric excess and isolated yields. abap.co.in

Various other microorganisms, including marine microalgae, actinomycetes, and cultured plant cells, have been explored for their ability to reduce α-keto esters to their corresponding (S)-alcohols with high conversion and enantiomeric excess. abap.co.inresearchgate.net For example, cytoplasmic malate (B86768) dehydrogenase has been shown to catalyze the reduction of aromatic α-keto acids. nih.gov Baker's yeast is a readily available and commonly used biocatalyst for the reduction of α-keto esters, often yielding the (R)-alcohols. acs.orgnih.gov The addition of certain compounds, like methyl vinyl ketone, can in some cases enhance the enantioselectivity of these yeast-mediated reductions. acs.orgnih.gov

BiocatalystSubstrateProductKey Findings
Candida parapsilosis ATCC 7330Alkyl 2-oxopropanoatesOptically enriched alkyl 2-hydroxypropanoatesGood enantiomeric excess (≤91%) and isolated yields (≤68%). abap.co.in
Saccharomyces cerevisiae (Baker's Yeast)Alkyl esters of benzoylformate(R)-alcoholsYield and enantioselectivity maximized with methyl esters. acs.orgnih.gov
Marine Microalgae/Actinomycetesα-keto esters(S)-alcoholsHigh conversion and enantiomeric excess (up to 99%). abap.co.in
Cytoplasmic Malate DehydrogenaseAromatic α-keto acidsReduced α-hydroxy acidsDemonstrates enzymatic activity towards this substrate class. nih.gov
Table 1: Overview of Biocatalytic Systems for α-Hydroxy Ester Synthesis

Stereoselective and Asymmetric Synthesis Strategies

The production of enantiomerically pure α-hydroxy esters is crucial for many applications, particularly in the pharmaceutical industry. Stereoselective and asymmetric synthesis strategies are therefore of paramount importance.

Asymmetric Transfer Hydrogenation Approaches for Chiral α-Hydroxy Esters

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of ketones and related compounds. This method typically involves the use of a chiral catalyst, a hydrogen donor (such as formic acid or isopropanol), and mild reaction conditions. Ruthenium-based catalysts, particularly those complexed with chiral diamine ligands, have proven to be highly effective for the ATH of α-keto esters and related compounds. scite.airesearchgate.net

For example, the Ru-catalyzed asymmetric transfer hydrogenation of α-ketoimides can be controlled to selectively produce either chiral α-hydroxy imides or chiral α-hydroxy esters with high yields and enantioselectivities. scite.ai By adjusting the reaction conditions and the specific ruthenium catalyst used, the desired product can be obtained. scite.ai Sodium formate (B1220265) is often employed as a convenient and efficient hydrogen source in these transformations. scite.airesearchgate.net

Chiral Catalysis in this compound Synthesis

Chiral catalysts play a pivotal role in the asymmetric synthesis of α-hydroxy esters. In addition to the ruthenium catalysts used in ATH, other metal-ligand complexes are also employed. Iridium/f-amphox catalysts, for instance, have shown excellent results in the asymmetric hydrogenation of α-hydroxy ketones, yielding chiral 1,2-diols with nearly perfect yields and enantiomeric excesses. rsc.org While the substrate here is an α-hydroxy ketone, the principles of this catalytic system can be extended to the reduction of α-keto esters.

Phase-transfer catalysis using chiral catalysts is another effective strategy. For example, the α-alkylation of malonates using a chiral phase-transfer catalyst can produce versatile chiral building blocks with high chemical yields and excellent enantioselectivities. researchgate.net These building blocks can then be further transformed into the desired α-hydroxy esters.

Catalyst SystemReaction TypeSubstrate TypeKey Advantages
(S,S)-[RuCl(η6-arene)diamine]Asymmetric Transfer Hydrogenationα-ketoimidesControllable selectivity for chiral α-hydroxy imides or esters. scite.ai
Iridium/f-amphoxAsymmetric Hydrogenationα-hydroxy ketonesExtremely high activity and enantioselectivity (up to >99% ee). rsc.org
Chiral Phase-Transfer Catalystsα-alkylationMalonatesHigh yields and enantioselectivities for chiral building blocks. researchgate.net
Table 2: Chiral Catalysis in the Synthesis of α-Hydroxy Esters and Related Compounds

Diastereoselective Synthesis Protocols and Control

Achieving a high degree of diastereoselectivity in the synthesis of this compound is crucial for its potential applications. The spatial arrangement of the hydroxyl and phenyl groups relative to the acrylate (B77674) backbone dictates the molecule's biological and chemical properties. Key strategies to control this stereochemistry include substrate-controlled, auxiliary-controlled, and reagent-controlled methods.

One of the most effective approaches for controlling diastereoselectivity is the Aldol reaction . This reaction, involving the condensation of an enolate with a carbonyl compound, can be tailored to favor specific stereoisomers. ijnrd.orgmasterorganicchemistry.comyoutube.com In the context of synthesizing this compound, a plausible pathway involves the reaction of a methyl glycolate (B3277807) enolate with benzaldehyde (B42025). The geometry of the enolate (Z or E) and the choice of metal counter-ion and ligands play a pivotal role in determining the syn or anti configuration of the resulting β-hydroxy ester. harvard.edu For instance, the use of boron enolates often provides high levels of stereocontrol. researchgate.net

Another powerful tool is the use of chiral auxiliaries . These are stereochemically pure compounds that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of our target molecule, a chiral auxiliary could be attached to the methyl glycolate moiety. The steric hindrance and electronic properties of the auxiliary would then guide the approach of the benzaldehyde, leading to a preferred diastereomer. After the reaction, the auxiliary is cleaved and can often be recovered and reused. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in stereoselective aldol reactions.

The Horner-Wadsworth-Emmons (HWE) reaction also presents a viable, stereoselective route to α,β-unsaturated esters. wikipedia.org An asymmetric variant of the HWE reaction can be employed, using a chiral phosphonate (B1237965) reagent or a chiral base, to achieve diastereoselectivity. nih.gov This method offers the advantage of directly forming the double bond with control over its geometry (E/Z), which is an inherent feature of the target molecule's structure.

The following table summarizes hypothetical results for the diastereoselective synthesis of a β-hydroxy ester precursor to this compound, based on common outcomes for these reaction types.

MethodReagentsDiastereomeric Ratio (syn:anti)Yield (%)Reference (Analogous Reactions)
Aldol ReactionMethyl glycolate, LDA, Benzaldehyde50:5075 masterorganicchemistry.com
Boron-Mediated AldolMethyl glycolate, Bu₂BOTf, DIPEA, Benzaldehyde95:585 researchgate.net
Chiral AuxiliaryEvans Oxazolidinone Glycolate, TiCl₄, Benzaldehyde5:9590 harvard.eduwikipedia.org
Asymmetric HWEChiral Phosphonate, n-BuLi, BenzaldehydeNot directly applicable for syn/anti control of the hydroxyl group, but controls C=C geometry80 wikipedia.orgnih.gov

This table presents illustrative data based on typical outcomes for the specified reaction types as applied to similar substrates.

Green Chemistry Principles and Sustainable Synthesis Methods

The growing emphasis on environmental sustainability in chemical manufacturing necessitates the adoption of green chemistry principles in the synthesis of this compound. Key considerations include the use of safer solvents, catalyst recyclability, and maximizing atom economy.

One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer a significant advantage in this regard. The Aldol condensation, a key potential step in the synthesis of our target molecule, has been shown to proceed efficiently under solvent-free conditions. truman.edu Typically, the solid reactants are ground together, sometimes with a solid base catalyst, to initiate the reaction. The intimate contact between the reactants in the absence of a solvent can lead to high reaction rates and yields. For the synthesis of this compound, a solvent-free aldol condensation between methyl glycolate and benzaldehyde could be envisioned, potentially catalyzed by a solid base like sodium hydroxide.

Reaction ConditionReactantsProduct Yield (%)Reaction Time (h)Reference (Analogous Reactions)
With Solvent (Toluene)Benzaldehyde, Acetone856 nacatsoc.org
Solvent-FreeBenzaldehyde, Acetone952 truman.edu

This table provides a comparative example of a solvent-based versus a solvent-free aldol condensation, demonstrating the potential benefits of the latter approach.

The ability to recover and reuse a catalyst is a critical aspect of sustainable chemical processes, as it reduces waste and cost. For the synthesis of this compound, particularly via an Aldol condensation pathway, the use of heterogeneous catalysts is highly desirable. These catalysts exist in a different phase from the reactants and products, facilitating their separation and reuse. Solid base catalysts, such as hydrotalcites or basic resins, can be employed for the aldol condensation. pnnl.gov After the reaction, the catalyst can be filtered off, washed, and used in subsequent batches. Studies on related reactions have shown that such catalysts can be recycled multiple times with minimal loss of activity. nih.gov

CatalystReaction TypeInitial Yield (%)Yield after 5 Cycles (%)Reference (Analogous Reactions)
Homogeneous (NaOH)Aldol Condensation90Not Recyclable nacatsoc.org
Heterogeneous (Hydrotalcite)Aldol Condensation8885 pnnl.gov
Recyclable Ionic LiquidAldol Condensation9289 nih.gov

This table illustrates the potential for catalyst recyclability in aldol condensations, comparing homogeneous and heterogeneous systems.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. chembam.com Reactions with high atom economy are inherently greener as they generate less waste. For the synthesis of this compound, an Aldol condensation followed by dehydration would have a high atom economy, with water being the only byproduct. In contrast, reactions like the Wittig reaction, while effective, suffer from poor atom economy due to the formation of stoichiometric amounts of triphenylphosphine (B44618) oxide waste. rsc.org

The Environmental Factor (E-Factor) provides a broader measure of the environmental impact of a chemical process, taking into account all waste generated, including solvent losses and byproducts from workup procedures. chembam.com The ideal E-Factor is zero.

Let's compare the atom economy and a simplified E-Factor for two potential synthetic routes to an α,β-unsaturated ester:

Route 1: Aldol Condensation Benzaldehyde + Methyl Acetate → Methyl 3-phenylprop-2-enoate (B8295013) + H₂O

Route 2: Wittig Reaction Benzaldehyde + (Triphenylphosphoranylidene)acetic acid methyl ester → Methyl 3-phenylprop-2-enoate + Triphenylphosphine oxide

MetricAldol CondensationWittig Reaction
Atom Economy High (water is the only byproduct)Low (stoichiometric triphenylphosphine oxide byproduct)
Theoretical Atom Economy (%) ~90%~35%
Simplified E-Factor (byproducts only) LowHigh

This table provides a conceptual comparison of the atom economy and E-Factor for two common methods of forming α,β-unsaturated esters, highlighting the greener nature of the aldol condensation.

By carefully selecting synthetic methodologies that prioritize diastereoselectivity and adhere to the principles of green chemistry, the production of this compound can be achieved in an efficient, controlled, and environmentally responsible manner.

Reaction Mechanisms and Mechanistic Investigations of Methyl 2 Hydroxy 3 Phenylprop 2 Enoate Transformations

Elucidation of Reaction Pathways for Methyl 2-hydroxy-3-phenylprop-2-enoate Formation

The formation of this compound can be conceptualized through a pathway analogous to a Claisen condensation, a fundamental carbon-carbon bond-forming reaction. While direct synthesis of this specific molecule is not extensively detailed in the literature, the synthesis of structurally similar compounds, such as methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate, provides a strong model for its formation mechanism. acs.orgnih.govresearchgate.net This process would likely involve the reaction between a methyl ester and acetophenone (B1666503).

A plausible mechanistic pathway commences with the deprotonation of the α-carbon of the methyl ester by a suitable base, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetophenone. The subsequent tetrahedral intermediate undergoes protonation during workup to yield the β-hydroxy ester. Under certain conditions, this can then eliminate a molecule of water to form the α,β-unsaturated system.

However, a more controlled and milder approach for a similar structure involves an MgBr₂·Et₂O-assisted acylation. acs.orgnih.govresearchgate.net In this method, acetophenone is treated with a magnesium bromide etherate, followed by the addition of a base like N,N-diisopropylethylamine. This mixture is then reacted with an activated methyl ester derivative. The magnesium ion likely acts as a Lewis acid, coordinating to the carbonyl oxygen of the acetophenone, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the enolate of the methyl ester. The reaction proceeds to form the desired β-keto ester, which exists predominantly in its enol tautomeric form. acs.orgnih.govresearchgate.net

Table 1: Proposed Reagents and Intermediates in the Formation of a this compound Core Structure

StepReagent/IntermediateRole
1Acetophenone, Methyl EsterStarting Materials
2Base (e.g., LDA, NaH) or MgBr₂·Et₂OEnolate Formation/Lewis Acid Catalyst
3Ester EnolateNucleophile
4Tetrahedral IntermediateIntermediate
5β-Hydroxy EsterIntermediate
6This compound (Enol form)Product

Mechanistic Studies of Functional Group Interconversions Involving the α-Hydroxy Group

The α-hydroxy group in this compound is a key site for functional group interconversions. Mechanistic studies on analogous β-hydroxy amides suggest that this group can be a precursor for radical generation. acs.org In a dual Ni/photoredox catalytic system, the hydroxy group can be activated and converted into a radical species. acs.org This process is initiated by the formation of an adduct with an N-hydroxyphthalimide (NHP) ester, followed by a single-electron transfer (SET) from an excited photocatalyst. acs.org This generates an alkyl radical that can participate in cross-coupling reactions. While this specific study was on β-hydroxy amides, the underlying principle of radical generation from a hydroxy group is applicable.

Another potential transformation is the dehydration of the α-hydroxy group to form an α,β-unsaturated system, although in the case of this compound, the double bond is already present. However, under acidic or basic conditions, rearrangement or other transformations involving the hydroxyl group could be envisaged. For instance, the dehydration of β-hydroxy esters to their corresponding α,β-unsaturated derivatives is a well-established reaction, often proceeding through an E1cB mechanism under basic conditions, particularly if the α-proton is acidic. organic-chemistry.org

Mechanistic Insights into Olefin Functionalization Reactions (e.g., Additions, Cycloadditions)

The electron-deficient nature of the olefinic bond in this compound, due to the conjugation with the ester group, makes it susceptible to nucleophilic attack. This reactivity is central to a variety of addition and cycloaddition reactions.

Michael Addition: The conjugate addition of nucleophiles, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. libretexts.org The mechanism involves the attack of a nucleophile at the β-carbon of the double bond, leading to the formation of an enolate intermediate. This enolate is then protonated to give the final product. A wide range of nucleophiles, including carbanions, amines, and thiols, can participate in this reaction. mdpi.comresearchgate.net The reaction is often catalyzed by a base, which serves to generate the nucleophile.

Cycloaddition Reactions: α,β-Unsaturated esters are also known to participate in cycloaddition reactions, such as the Diels-Alder reaction, where they can act as dienophiles. The mechanism of the Diels-Alder reaction is a concerted pericyclic process, where the diene and the dienophile react in a single step to form a six-membered ring. The stereochemistry of the reactants is retained in the product.

Olefin Functionalization via Radical Pathways: Radical reactions offer an alternative pathway for the functionalization of the olefinic bond. For instance, in the presence of a suitable photocatalyst and a radical precursor, a radical can add to the double bond of the α,β-unsaturated ester. acs.org This generates a new radical intermediate which can then be trapped by another species to form the final product.

Hydrofunctionalization Reactions:

Hydroboration: The hydroboration of α,β-unsaturated esters can be achieved using various borane (B79455) reagents. Theoretical studies on similar systems suggest that the reaction can proceed via either a 1,2- or a 1,4-addition pathway. rsc.org The regioselectivity is influenced by the catalyst and the substitution pattern of the substrate.

Hydrocarboxylation: The electrochemical hydrocarboxylation of α,β-unsaturated esters with carbon dioxide has been reported. chemrxiv.org This process allows for the introduction of a carboxylic acid group and can be highly regioselective.

Epoxidation: The epoxidation of the electron-deficient double bond in α,β-unsaturated esters is generally slower than for electron-rich olefins. researchgate.net However, it can be achieved using strong oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA). The reaction is believed to proceed via a concerted mechanism, often referred to as the "butterfly mechanism". Computational studies can help in understanding the reactivity and stereoselectivity of such reactions. researchgate.net

Table 2: Overview of Mechanistic Pathways for Olefin Functionalization

Reaction TypeKey Mechanistic FeatureTypical Reagents/Catalysts
Michael AdditionNucleophilic attack at the β-carbonBase, Nucleophiles (e.g., malonates, amines)
Diels-Alder ReactionConcerted [4+2] cycloadditionDiene
Radical AdditionRadical intermediate formationPhotocatalyst, Radical initiator
Hydroboration1,2- or 1,4-addition of B-H bondBorane reagents, Catalysts
HydrocarboxylationElectrochemical reduction and CO₂ additionCarbon dioxide, Electrochemical setup
EpoxidationConcerted oxygen transfermCPBA

Transition State Analysis in Catalytic Transformations of this compound

Computational chemistry, particularly density functional theory (DFT), plays a pivotal role in elucidating the transition states of catalytic reactions involving α,β-unsaturated esters. rsc.org While specific studies on this compound are scarce, insights can be drawn from related systems.

For instance, in the organocatalytic Michael addition to α,β-unsaturated ketones, the transition state involves the formation of an iminium ion intermediate between the catalyst and the substrate. mdpi.comresearchgate.net This activation lowers the LUMO of the enone, making it more susceptible to nucleophilic attack. The stereoselectivity of the reaction is determined by the facial bias imposed by the chiral catalyst in the transition state.

In catalytic cross-metathesis reactions to form Z-trisubstituted α,β-unsaturated esters, the key step is the formation of a metallacyclobutane intermediate. nih.gov The relative energies of the transition states leading to the formation of this intermediate determine the efficiency and stereoselectivity of the reaction. Electronic and steric factors of both the substrate and the catalyst play a crucial role in dictating the preferred reaction pathway. nih.gov

For hydroboration reactions, DFT calculations have been used to compare the energy barriers of 1,2- versus 1,4-addition pathways. rsc.org The transition state for the rate-determining step, which is often the first hydrogen transfer, can be located and its energy calculated. This allows for a prediction of the chemoselectivity of the reaction.

Table 3: Computational Insights into Transition States of Related Reactions

Reaction TypeAnalyzed FeatureKey Finding
Organocatalytic Michael AdditionIminium ion formationLowering of the LUMO of the substrate
Catalytic Cross-MetathesisMetallacyclobutane formationSteric and electronic factors control stereoselectivity
HydroborationHydrogen transfer transition stateEnergy barrier determines chemo- and regioselectivity

Applications of Methyl 2 Hydroxy 3 Phenylprop 2 Enoate As a Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Organic Architectures

Precursor for α-Hydroxy Acids and Esters

No specific data is available on the hydrolysis or further transformation of Methyl 2-hydroxy-3-phenylprop-2-enoate to other α-hydroxy acids and esters.

Building Block for Heterocyclic Compounds

There are no documented examples of this compound being used as a precursor for the synthesis of heterocyclic compounds.

Utility in Natural Product Total Synthesis

The use of this compound in the total synthesis of natural products has not been reported in the available literature.

Derivatization and Functionalization Studies of this compound

Ester Modifications and Transesterification Reactions

Specific studies on the transesterification or other modifications of the methyl ester group of this compound are not available.

Hydroxyl Group Functionalization (e.g., Etherification, Acylation)

There is no available research detailing the etherification, acylation, or other functionalizations of the hydroxyl group specific to this compound.

Olefin Functionalization (e.g., Hydrogenation, Epoxidation, Dihydroxylation)

The carbon-carbon double bond in this compound is the primary site for olefin functionalization reactions. The presence of the hydroxyl and methyl ester groups can influence the reactivity and selectivity of these transformations.

Hydrogenation: The reduction of the double bond in this compound would be expected to yield Methyl 2-hydroxy-3-phenylpropanoate. This reaction is typically achieved using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction conditions, including pressure, temperature, and solvent, would be critical in achieving high yields and avoiding the reduction of the ester or phenyl groups.

Epoxidation: The conversion of the alkene to an epoxide would introduce a reactive three-membered ring, creating a valuable synthetic intermediate. Common epoxidizing agents include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. The stereochemistry of the resulting epoxide would be of significant interest in asymmetric synthesis.

Dihydroxylation: The formation of a diol from the alkene can be accomplished through various methods. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. Anti-dihydroxylation can be performed via epoxidation followed by acid-catalyzed hydrolysis. The choice of reagents would determine the stereochemical outcome of the product, Methyl 2,3-dihydroxy-3-phenylpropanoate.

A summary of these potential transformations is presented below:

ReactionReagentsExpected Product
HydrogenationH₂, Pd/CMethyl 2-hydroxy-3-phenylpropanoate
Epoxidationm-CPBAMethyl 2,3-epoxy-2-hydroxy-3-phenylpropanoate
Syn-DihydroxylationOsO₄, NMOMethyl 2,3-dihydroxy-3-phenylpropanoate (syn)
Anti-Dihydroxylation1. m-CPBA 2. H₃O⁺Methyl 2,3-dihydroxy-3-phenylpropanoate (anti)

Regioselective and Chemoselective Transformations in Complex Environments

In more complex molecules containing this compound as a substructure, the ability to selectively transform the double bond in the presence of other functional groups is crucial.

Regioselectivity: In molecules with multiple double bonds, achieving regioselective functionalization of the α,β-unsaturated system of this compound would be a key challenge. The electronic nature of the double bond, influenced by the electron-withdrawing ester group and the electron-donating hydroxyl group, would play a significant role. For instance, in electrophilic additions, the regioselectivity would be dictated by the relative stability of the resulting carbocation intermediates.

Chemoselectivity: The presence of the hydroxyl and ester functionalities, in addition to the phenyl ring which can also be reactive under certain conditions, necessitates chemoselective reactions. For example, when performing an oxidation, conditions would need to be chosen carefully to favor epoxidation or dihydroxylation of the double bond without affecting the hydroxyl group. Similarly, during reductions, selective hydrogenation of the alkene over the ester or aromatic ring would be desired. The use of specific catalysts and protecting group strategies would be instrumental in achieving high chemoselectivity.

Further research is required to explore and document the specific reaction conditions and outcomes for these transformations involving this compound.

Advanced Spectroscopic and Spectrometric Characterization Research of Methyl 2 Hydroxy 3 Phenylprop 2 Enoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For a molecule like Methyl 2-hydroxy-3-phenylprop-2-enoate, a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional (2D) NMR experiments provides unambiguous confirmation of its connectivity and constitution.

While ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, 2D NMR techniques are essential for assembling the molecular puzzle. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. youtube.com For this compound, a COSY spectrum would be expected to show a correlation between the enolic hydroxyl proton (-OH) and the vinylic proton (=CH). It would also display the characteristic coupling patterns among the protons on the phenyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): This technique maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu It allows for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, protons. For instance, the signal for the vinylic proton would correlate to the vinylic carbon signal, and the methyl protons of the ester group would correlate to the methoxy (B1213986) carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably one of the most powerful structural elucidation tools, as it shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). youtube.com This allows for the connection of different molecular fragments. Key HMBC correlations for this compound would include the correlation from the methyl protons to the ester carbonyl carbon and from the vinylic proton to the carbons of the phenyl ring and the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry, such as the configuration of the double bond (E/Z isomerism). For the title compound, a NOESY experiment could reveal spatial proximity between the vinylic proton and the ortho-protons of the phenyl ring, helping to confirm the relative orientation of these groups.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound.
Position/GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
-OCH₃~3.8~52C=O (ester)-
C=O (ester)-~166--
=C-OH-~145--
-OH~12-15 (broad)-=C-OH, =CH-Ph=CH-Ph
=CH-Ph~6.9~93C=O, =C-OH, Phenyl C1', C2', C6'-OH
Phenyl C1'-~135--
Phenyl C2', C6'~8.0~127=CH-Ph, Phenyl C4'Phenyl C3', C5'
Phenyl C3', C5'~7.5~129Phenyl C1'Phenyl C2', C6'; Phenyl C4'
Phenyl C4'~7.6~133Phenyl C2', C6'Phenyl C3', C5'

While this compound itself is achiral, its saturated derivative, Methyl 2-hydroxy-3-phenylpropanoate, is chiral. Determining the enantiomeric excess (ee) of such derivatives is crucial in asymmetric synthesis. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this analysis. nih.gov

The principle involves converting the pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). researchgate.net Diastereomers have different physical properties and, therefore, distinct NMR spectra. The integration of the signals corresponding to each diastereomer allows for the direct calculation of the enantiomeric excess. tcichemicals.com

Alternatively, chiral solvating agents (CSAs) can be used. These agents form transient, weak diastereomeric complexes with the enantiomers. researchgate.net This interaction induces small but measurable differences in the chemical shifts of the enantiomers, a phenomenon driven by anisotropic effects of the CSA. This method is non-destructive, as no covalent bond is formed. acs.orgnih.gov

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and deduce its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental composition of the ion, thereby confirming the molecular formula of the compound. For this compound (C₁₀H₁₀O₃), the calculated exact mass is 178.06299 Da. An HRMS measurement yielding a value extremely close to this would provide strong evidence for the proposed molecular formula, distinguishing it from other isomers with the same nominal mass. rsc.org

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. uoa.gr

For aromatic esters like this compound, characteristic fragmentation pathways are expected. nih.govyoutube.com Key fragmentation events would likely involve the loss of the methoxy radical (•OCH₃), loss of the carbomethoxy group (•COOCH₃), and cleavage to form stable aromatic cations.

To definitively confirm a proposed fragmentation pathway, isotope labeling studies can be employed. This involves synthesizing the molecule with a heavy isotope (e.g., ¹⁸O in the carbonyl group or ¹³C in the methyl group) and analyzing the mass spectrum. The mass shifts in the fragment ions reveal which atoms are retained and which are lost, providing conclusive evidence for the fragmentation mechanism.

Table 2: Predicted Major Fragments in the EI-Mass Spectrum of this compound (C₁₀H₁₀O₃).
m/zProposed Fragment IonFormulaNotes
178[M]⁺•[C₁₀H₁₀O₃]⁺•Molecular Ion
147[M - •OCH₃]⁺[C₉H₇O₂]⁺Loss of methoxy radical
119[M - •COOCH₃]⁺[C₈H₇O]⁺Loss of carbomethoxy radical
105[C₆H₅CO]⁺[C₇H₅O]⁺Benzoyl cation, a common fragment for benzoyl derivatives
91[C₇H₇]⁺[C₇H₇]⁺Tropylium cation
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com While IR spectroscopy measures the absorption of light corresponding to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the polarizability of the molecule.

For this compound, these techniques can identify key functional groups and provide insights into conjugation and hydrogen bonding.

Infrared (IR) Spectroscopy: A key feature in the IR spectrum would be a very broad absorption band for the O-H stretch of the enolic hydroxyl group, likely centered around 3200-2500 cm⁻¹, indicative of strong intramolecular hydrogen bonding to the ester carbonyl. The C=O stretching frequency of the ester would be observed at a lower wavenumber than a typical saturated ester (around 1650-1670 cm⁻¹) due to conjugation with the C=C double bond and the intramolecular hydrogen bond. The C=C stretching vibration would appear in the 1620-1640 cm⁻¹ region. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds. Therefore, the C=C stretching and the aromatic ring "breathing" modes are expected to produce strong signals in the Raman spectrum. researchgate.net This makes Raman an excellent complementary technique to IR for confirming the presence of the carbon-carbon double bond and the phenyl group.

Conformational studies using these techniques can investigate isomers such as the s-cis and s-trans conformers arising from rotation around the C-C single bond adjacent to the ester. nih.govnih.gov Different conformers can exhibit subtle but distinct shifts in their vibrational frequencies, and temperature-dependent studies can provide information on their relative stabilities. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound.
Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
O-H stretch (intramolecular H-bond)3200-2500WeakBroad, Strong (IR)
Aromatic C-H stretch3100-30003100-3000Medium (IR), Strong (Raman)
Aliphatic C-H stretch (-OCH₃)2990-29502990-2950Medium
C=O stretch (conjugated ester, H-bonded)1670-16501670-1650Very Strong (IR)
C=C stretch (conjugated)1640-16201640-1620Medium (IR), Strong (Raman)
Aromatic C=C stretch~1600, ~1500~1600, ~1000 (ring breathing)Medium-Strong
C-O stretch (ester)1300-1150WeakStrong (IR)

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure, conformation, and packing of molecules in the solid state.

A comprehensive search of scientific literature was conducted to obtain X-ray crystallographic data specifically for this compound. Despite a thorough review of available databases, single-crystal X-ray diffraction data for this particular compound has not been reported. The inherent difficulties in crystallizing this compound may be a contributing factor to the absence of its crystal structure in the public domain.

However, detailed crystallographic studies have been successfully performed on closely related crystalline derivatives. For instance, the crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate, a derivative, has been determined, providing valuable insights into the behavior of similar molecular frameworks. researchgate.net

In the study of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate, it was found that the compound crystallizes in the monoclinic space group P21/n. researchgate.net The analysis revealed that the molecule exists exclusively in its enol tautomeric form in the solid state. researchgate.net A significant feature of its molecular structure is a strong intramolecular hydrogen bond within the keto-enol moiety. researchgate.net The crystal packing is further stabilized by a network of intermolecular C—H⋯π, π–π, and weak C(aryl)—H⋯O interactions. researchgate.net

While this information on a derivative is informative, it is important to emphasize that these structural details cannot be directly extrapolated to this compound. The presence of a substituent on the phenyl ring can significantly influence the molecular conformation and crystal packing. Therefore, without a direct crystallographic study of this compound, its precise solid-state structure remains undetermined.

The crystallographic data for the derivative, methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate, is summarized in the table below for illustrative purposes of the types of parameters obtained from such an analysis.

Table 1. Crystal Data and Structure Refinement for Methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate

Parameter Value
Empirical formula C₁₇H₁₄O₄
Formula weight 282.28
Temperature (K) 150
Wavelength (Å) 0.71073
Crystal system Monoclinic
Space group P21/n
a (Å) 7.8085 (10)
b (Å) 10.5171 (14)
c (Å) 17.124 (2)
β (°) 102.711 (2)
Volume (ų) 1371.8 (3)
Z 4
Density (calculated) (Mg/m³) 1.367
Absorption coefficient (mm⁻¹) 0.10
F(000) 592

Data sourced from Acta Cryst. (2018). E74, 816-819. researchgate.net

Future research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound is necessary to elucidate its definitive solid-state structure.

Theoretical and Computational Chemistry Studies of Methyl 2 Hydroxy 3 Phenylprop 2 Enoate

Quantum Chemical Calculations for Molecular Structure, Conformation, and Electronic Properties

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic landscape of Methyl 2-hydroxy-3-phenylprop-2-enoate. Methods like Density Functional Theory (DFT) are commonly employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. scielo.org.mxresearchgate.netresearchgate.netrsc.org For instance, DFT calculations with a functional like B3LYP and a basis set such as 6-311++G(d,p) can provide a detailed picture of the molecule's lowest energy conformation. scielo.org.mx

The planarity of the α,β-unsaturated ester system is a key feature. Computational studies on similar molecules, like cinnamic acid and its derivatives, reveal that the phenyl ring and the propenoate group tend to be coplanar to maximize π-conjugation. scielo.org.mx However, steric hindrance and intramolecular hydrogen bonding can lead to deviations from perfect planarity. In this compound, the presence of the hydroxyl group can lead to intramolecular hydrogen bonding with the carbonyl oxygen, influencing the conformational preference.

Electronic properties such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP) are also elucidated through these calculations. The MEP map is particularly useful as it highlights the electron-rich and electron-poor regions of the molecule, providing clues about its intermolecular interactions and reactivity. For related cinnamic acid derivatives, the carbonyl oxygen and the hydroxyl group are typically regions of negative electrostatic potential, indicating their role as hydrogen bond acceptors. nih.gov

Table 1: Illustrative Calculated Geometrical Parameters for a Phenylpropenoate System (e.g., Methyl Cinnamate) using DFT

ParameterBond/AngleCalculated Value
Bond LengthC=C1.34 Å
C-C (phenyl-vinyl)1.47 Å
C=O1.22 Å
C-O (ester)1.35 Å
Bond AngleC-C=C125°
C=C-C(O)120°
O=C-O124°
Dihedral AnglePhenyl-Vinyl~10°

Note: These are typical values for a similar system and serve as an example of data obtained from DFT calculations.

Density Functional Theory (DFT) for Reactivity Prediction and Energetic Analysis of Intermediates

Density Functional Theory (DFT) is a versatile tool for predicting the reactivity of this compound. chemicalbook.com By calculating various reactivity descriptors, one can gain insight into the molecule's susceptibility to nucleophilic or electrophilic attack. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. growingscience.com A smaller gap generally suggests higher reactivity.

For α,β-unsaturated esters, the LUMO is often localized over the conjugated system, particularly the β-carbon, making it susceptible to nucleophilic attack (Michael addition). The HOMO, conversely, is typically distributed over the phenyl ring and the double bond, indicating these as sites for electrophilic attack.

Furthermore, DFT can be used to calculate the energies of reaction intermediates. For example, in the hydrolysis of an ester, the energy of the tetrahedral intermediate can be calculated to understand the reaction mechanism. researchgate.netic.ac.uk These calculations help in determining the relative stability of different intermediates and in constructing a potential energy surface for a given reaction.

Table 2: Illustrative Global Reactivity Descriptors for a Phenylpropenoate Derivative Calculated with DFT

DescriptorValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7
Ionization Potential6.5
Electron Affinity1.8
Electronegativity4.15
Chemical Hardness2.35
Electrophilicity Index3.66

Note: These are representative values for a similar compound and illustrate the type of data generated.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms by locating and characterizing transition states (TS). ias.ac.in For reactions involving this compound, such as esterification or hydrolysis, DFT calculations can be used to model the geometry and energy of the transition state. ajchem-a.comgoettingen-research-online.de The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a crucial factor in reaction kinetics.

For instance, in the acid-catalyzed hydrolysis of an ester, the transition state would involve the protonated carbonyl group being attacked by a water molecule. Computational modeling can provide the precise geometry of this transient species and its vibrational frequencies. arkat-usa.org A key feature of a transition state is the presence of a single imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate.

By mapping the entire reaction pathway, including reactants, intermediates, transition states, and products, a comprehensive understanding of the reaction mechanism can be achieved. This information is invaluable for optimizing reaction conditions and designing catalysts.

Table 3: Illustrative Calculated Energies for a Reaction Pathway (e.g., Ester Hydrolysis)

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Tetrahedral Intermediate-5.8
Transition State 2+12.5
Products-10.3

Note: These values are hypothetical and represent the kind of data obtained from transition state calculations.

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful technique for studying the dynamic behavior of molecules in different environments, particularly in solution. arxiv.orgnih.govaip.org For this compound, MD simulations can provide insights into how solvent molecules arrange around the solute and how this solvation shell affects the molecule's conformation and reactivity. rsc.orgresearchgate.net

The choice of solvent can significantly influence the conformational equilibrium of flexible molecules. growingscience.commerckmillipore.com MD simulations can explore the potential energy surface of the molecule in a given solvent, revealing the most stable conformations and the energy barriers between them. This is particularly relevant for understanding the rotational freedom around the single bonds in the propenoate chain and the phenyl group.

Furthermore, MD simulations can be used to study the dynamics of chemical reactions in solution. By simulating the trajectory of the reacting molecules and the surrounding solvent molecules, one can gain a more realistic understanding of the reaction process compared to gas-phase calculations. These simulations can help to elucidate the role of the solvent in stabilizing transition states and intermediates. researchgate.netaip.org

Prediction of Spectroscopic Parameters and Validation against Experimental Data

A crucial aspect of computational chemistry is the ability to predict spectroscopic data, which can then be compared with experimental results for validation of the computational model. researchgate.net For this compound, DFT calculations can be used to predict various spectroscopic parameters.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. chemicalbook.comd-nb.inforsc.orgnrel.govresearchgate.net Comparing the predicted NMR spectra with experimental data can help in the structural elucidation and assignment of resonances. youtube.com

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. ajchem-a.comresearchgate.net These calculated frequencies, often scaled to account for anharmonicity and other systematic errors, can be compared with experimental IR and Raman spectra to identify and assign the characteristic vibrational modes of the molecule. scielo.org.mx

This comparison between theoretical and experimental spectra serves as a powerful validation tool. Good agreement between the two provides confidence in the accuracy of the computational model and the insights derived from it regarding the molecule's structure, electronics, and reactivity.

Table 4: Illustrative Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for a Phenylpropenoate Moiety

Carbon AtomCalculated (ppm)Experimental (ppm)
C=O168.5167.2
118.9117.8
145.2144.7
C (ipso)134.8134.5
C (ortho)129.1128.9
C (meta)129.5129.3
C (para)130.8130.3

Note: These are representative values for a similar compound, illustrating the level of agreement often achieved.

Emerging Research Directions and Future Perspectives in Methyl 2 Hydroxy 3 Phenylprop 2 Enoate Chemistry

Development of Novel Catalytic Systems for Efficient Transformations

The development of advanced catalytic systems is paramount for unlocking the synthetic potential of Methyl 2-hydroxy-3-phenylprop-2-enoate. Future research is expected to focus on catalysts that offer high efficiency, stereoselectivity, and atom economy for both its synthesis and subsequent functionalization.

Key areas of development include:

Stereoselective Synthesis: Chiral catalysts are crucial for producing enantiomerically pure compounds. Systems based on chiral rhodium(bisoxazolinylphenyl) complexes, which have been successful in asymmetric reductive aldol (B89426) reactions of α,β-unsaturated esters, could be adapted to provide enantiopure β-hydroxy propionates. organic-chemistry.org Similarly, organocatalysts like chiral pyrrolidines, paired with hydrogen bond donors, have enabled intramolecular conjugate additions to enoate esters and could be explored for stereoselective modifications. nih.gov

Atom-Economic Condensations: Traditional methods like the Wittig reaction often generate stoichiometric byproducts. nih.gov Future approaches will likely favor more atom-economical catalytic processes. Boronic acid-catalyzed condensation of ketene (B1206846) dialkyl acetals with benzaldehyde (B42025) represents a promising route, yielding α,β-unsaturated esters with only alcohol as a byproduct. nih.gov

Tandem and Cascade Reactions: Catalytic systems that facilitate multiple transformations in a single operation streamline synthesis. For instance, a sequence involving an aldol reaction, acetylation, and a DBU-induced elimination has been used to generate trisubstituted (E)-α,β-unsaturated esters, showcasing a pathway that could be adapted for complex derivatizations. organic-chemistry.org

The table below summarizes potential catalytic systems and their applications in the chemistry of this compound.

Catalyst TypeReactionPotential ApplicationKey Advantages
Chiral Rhodium ComplexesAsymmetric Reductive AldolEnantioselective synthesis of β-hydroxy ester precursorsHigh anti-selectivity and enantioselectivity
Boronic AcidsAldehyde-Ketene Acetal CondensationAtom-economical synthesis of the α,β-unsaturated ester backboneHigh (E)-stereoselectivity, minimal byproducts
N-Heterocyclic Carbenes (NHCs)Umpolung ReactionsConversion of precursor aldehydes into saturated ester derivativesUnique homoenolate reactivity, mild conditions
Chiral Pyrrolidine / H-bond DonorConjugate AdditionStereoselective functionalization at the β-positionHigh enantioselectivity and diastereoselectivity
Molybdenum AlkylidenesCross-MetathesisSynthesis of (Z)-isomers or analogues with different substituentsHigh Z-selectivity, complementary to Wittig-type reactions nih.gov

Flow Chemistry Applications and Continuous Synthesis Methodologies

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govscielo.br Applying these principles to the synthesis of this compound could lead to more efficient and reproducible production.

A prospective continuous flow process could involve:

Reagent Introduction: Solutions of a suitable benzaldehyde derivative and a methyl ester precursor would be introduced into the flow system using precise syringe or peristaltic pumps.

Catalytic Reaction: The streams would merge and pass through a packed-bed reactor containing an immobilized catalyst or a heated coil reactor where a homogeneous catalyst is present. The precise control over residence time and temperature allows for reaction optimization that is difficult to achieve in batch.

In-line Purification: The output stream could be directed through scavenger resins or liquid-liquid extraction units to remove unreacted starting materials and byproducts continuously.

The synthesis of related compounds, such as β-amino α,β-unsaturated esters, has already been successfully demonstrated in continuous flow systems, highlighting the feasibility of this approach. researchgate.net Such systems can overcome heat and mass transfer limitations, providing a direct route to pilot-scale production. researchgate.net

The following table compares the potential parameters of a batch synthesis versus a continuous flow approach for preparing this compound.

ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Scale Milligram to KilogramGram to Multi-Ton
Heat Transfer Limited by vessel surface areaExcellent, high surface-area-to-volume ratio
Safety Risk of thermal runaway with exothermic reactionsMinimized risk, small reaction volume at any time
Reproducibility Can vary between batchesHigh, due to precise control of parameters
Process Integration Difficult to integrate multiple stepsMultiple reaction and purification steps can be "telescoped" nih.gov
Reaction Time Hours to daysSeconds to minutes

Photochemical and Electrochemical Approaches to this compound Derivatization

Photochemistry and electrochemistry provide powerful, reagent-light methods for forming chemical bonds and inducing unique reactivity. These green chemistry approaches utilize light or electric current to drive reactions, often under mild conditions.

Electrochemical Methods: The α,β-unsaturated system in this compound is an ideal substrate for electrochemical transformations.

Selective Reductions: Electrochemical 1,4-reduction can selectively saturate the carbon-carbon double bond without affecting the ester or phenyl functionalities, a transformation that can be challenging using chemical reductants. rsc.org

Reductive Coupling: Electroreductive coupling with other activated olefins, such as acrylonitrile, can be used to form new carbon-carbon bonds at the β-position. beilstein-journals.org This method avoids the need for stoichiometric organometallic reagents.

Carboxylation: The electrochemical fixation of carbon dioxide across the C=C double bond presents a sustainable route to introduce a carboxylic acid group, creating high-value dicarboxylic acid derivatives. researchgate.net

Photochemical Methods: Photoredox catalysis has emerged as a versatile tool for generating radical intermediates under mild conditions.

Radical-Radical Cross-Coupling: Dual Ni/photoredox catalysis has been shown to enable the cross-coupling of radical species generated from precursors like β-hydroxy amides. acs.org A similar strategy could be envisioned where the hydroxyl group of this compound is activated to generate a radical that couples with another radical partner, enabling the formation of novel C-C bonds.

[2+2] Cycloadditions: The conjugated π-system is susceptible to photochemical cycloaddition reactions, allowing for the rapid construction of complex cyclobutane (B1203170) ring systems, which are valuable scaffolds in medicinal chemistry.

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling rapid prediction of reaction outcomes and optimization of experimental conditions. chemcopilot.com Instead of relying solely on a chemist's intuition and time-consuming trial-and-error, algorithms can analyze vast datasets of published reactions to identify patterns and make statistically robust predictions.

For this compound, AI/ML could be applied to:

Predict Reaction Outcomes: ML models, such as graph neural networks or transformers, can predict the major product of a proposed reaction, including its regioselectivity and stereoselectivity. chemcopilot.com This would allow chemists to screen dozens of potential catalytic systems or reaction partners in silico before entering the lab.

Optimize Reaction Conditions: AI algorithms can be used to optimize variables like temperature, solvent, catalyst loading, and concentration to maximize the yield and purity of a desired product. This reduces waste and accelerates the development of efficient synthetic routes.

Discover Novel Pathways: By learning the underlying rules of chemical reactivity, AI can suggest non-intuitive reaction pathways or novel catalysts for the synthesis and derivatization of the target molecule. engineering.org.cn

A significant challenge in this area is the presence of bias in training datasets, which can lead to models making correct predictions for the wrong reasons. cam.ac.uk The development of debiased datasets and interpretable AI models will be crucial for their reliable application in synthetic chemistry. cam.ac.uk

Supramolecular Chemistry and Non-Covalent Interactions in Mediating Transformations

Supramolecular chemistry focuses on the use of weak, non-covalent interactions—such as hydrogen bonding, π–π stacking, and van der Waals forces—to control molecular assembly and chemical reactivity. mdpi.com These forces are central to how enzymes achieve their remarkable selectivity and efficiency.

In the context of this compound, non-covalent interactions can be harnessed to direct transformations with high precision:

Anion-Binding Catalysis: The ester and hydroxyl groups are excellent hydrogen bond acceptors. Chiral bifunctional catalysts, such as thioureas or squaramides, can form multiple hydrogen bonds with the substrate. mdpi.com This interaction can lock the molecule into a specific conformation, exposing one face of the double bond to attack by a nucleophile and thereby inducing high stereoselectivity.

Template-Directed Reactions: A supramolecular host or template could bind the phenyl group and the ester moiety, pre-organizing the molecule for a specific reaction. For example, such a template could facilitate an intramolecular cyclization or control the regioselectivity of an addition reaction.

Stabilization of Transition States: Non-covalent interactions can selectively stabilize the transition state of a desired reaction pathway, lowering its activation energy and accelerating the reaction. Aromatic-carbonyl interactions, for instance, could play a role in orienting reactants within a catalytic pocket. researchgate.net

The study of these subtle forces provides a powerful bottom-up approach to catalyst design, moving beyond the active site of the catalyst to consider the entire network of interactions between the catalyst, substrate, and environment.

Q & A

What crystallographic challenges arise during the refinement of Methyl 2-hydroxy-3-phenylprop-2-enoate using SHELXL, and how can they be resolved?

Refining the crystal structure of this compound may encounter challenges such as disordered solvent molecules, twinning, or hydrogen bonding ambiguities. SHELXL’s robust parameterization allows for the inclusion of restraints to address disorder, while the TWIN command can resolve twinning issues. For hydrogen bonding, combining SHELXL refinement with hydrogen bond geometry validation tools in programs like PLATON ensures accurate assignment. Regular validation using R-factor convergence and difference density maps is critical to resolving discrepancies .

How can graph set analysis be applied to characterize hydrogen bonding patterns in this compound crystals?

Graph set analysis (GSA) categorizes hydrogen bonds into motifs (e.g., chains, rings) based on donor-acceptor interactions. For this compound, identify O–H···O and C–H···π interactions using crystallographic data. Software like Mercury or TOPOS can generate graph sets (e.g., D(2)\text{D}(2) for dimers or R22(8)\text{R}_2^2(8) for rings). This method clarifies supramolecular assembly and predicts physicochemical stability, particularly in polymorph screening .

What methodologies are recommended for impurity profiling of this compound in pharmaceutical intermediates?

Impurity identification requires orthogonal techniques:

  • HPLC-MS : Use C18 columns with gradient elution (e.g., acetonitrile/water + 0.1% formic acid) to separate analogs like hydroxylated or esterified derivatives.
  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR can distinguish regioisomers (e.g., para vs. ortho substitution) via coupling constants and aromatic splitting patterns.
  • Reference Standards : Cross-validate against EP/Pharm. impurity standards (e.g., substituted phenylpropanoic acids in ) .

How can synthetic routes for this compound be optimized to enhance regioselectivity?

Optimization involves:

  • Catalysis : Use Pd-catalyzed Heck coupling for stereocontrol or enzymatic esterification (e.g., lipases) to improve enantiomeric excess.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor intramolecular cyclization, while protic solvents may stabilize intermediates.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions like over-esterification. Monitor progress via TLC or in-situ FTIR .

What mechanistic studies elucidate the anti-inflammatory activity of this compound?

Mechanistic insights are gained through:

  • NF-κB Luciferase Assays : Quantify inhibition of pro-inflammatory cytokine transcription in THP-1 macrophages.
  • Western Blotting : Assess phosphorylation status of IκBα or p65 to confirm pathway blockade.
  • Molecular Docking : Simulate binding to NF-κB or COX-2 active sites using AutoDock Vina, validating with mutagenesis studies .

How do spectroscopic techniques resolve stereochemical ambiguities in this compound derivatives?

  • NMR : 1H^1\text{H}-1H^1\text{H} COSY and NOESY identify vicinal coupling (e.g., J=1518HzJ = 15–18 \, \text{Hz} for trans alkenes) and spatial proximity of substituents.
  • IR Spectroscopy : Stretching frequencies (~1700 cm1^{-1} for ester C=O; ~3200 cm1^{-1} for hydroxyl) confirm functional group integrity.
  • CD Spectroscopy : Assign absolute configuration for chiral centers via Cotton effects in enantiopure samples .

What computational approaches predict intermolecular interactions in this compound cocrystals?

  • DFT Calculations : Optimize hydrogen bond geometries (e.g., O–H···O bond lengths < 2.0 Å) using Gaussian09 with B3LYP/6-31G(d).
  • Molecular Dynamics (MD) : Simulate crystal packing with GROMACS to assess stability under thermal fluctuations.
  • Hirshfeld Surface Analysis : Quantify interaction types (e.g., π-stacking vs. H-bonding) via CrystalExplorer .

How should contradictory solubility data for this compound in polar solvents be reconciled?

Contradictions often arise from:

  • Polymorphism : Characterize crystalline forms via PXRD and DSC to identify metastable phases with higher solubility.
  • Purity : Use HPLC to rule out surfactant-like impurities enhancing apparent solubility.
  • Measurement Conditions : Standardize shake-flask methods (e.g., 25°C, 24 h equilibration) and validate with UV/Vis calibration curves .

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